molecular formula C13H7FO3 B1321271 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid CAS No. 725228-51-3

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid

Cat. No.: B1321271
CAS No.: 725228-51-3
M. Wt: 230.19 g/mol
InChI Key: BLSKFORKGBDVLD-UHFFFAOYSA-N
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Description

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 2-fluorophenyl group linked via an ethynyl (-C≡C- moiety) to the furan-2-carboxylic acid scaffold.

Properties

IUPAC Name

5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO3/c14-11-4-2-1-3-9(11)5-6-10-7-8-12(17-10)13(15)16/h1-4,7-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSKFORKGBDVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(O2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most established and widely used method for synthesizing 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is the Sonogashira coupling reaction . This reaction couples a halogenated furan derivative with a fluorophenylacetylene under palladium catalysis.

  • Starting Materials:

    • 5-bromofuran-2-carboxylic acid (or 5-iodofuran-2-carboxylic acid)
    • 2-fluorophenylacetylene
  • Catalysts and Reagents:

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2)
    • Copper(I) iodide as co-catalyst
    • Base: Triethylamine or potassium carbonate
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Reaction Conditions:

    • Inert atmosphere (nitrogen or argon)
    • Temperature: 60–80°C
    • Reaction time: Several hours (typically 6–24 h)
  • Mechanism:
    The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetallation with the copper acetylide intermediate, and reductive elimination to form the carbon-carbon triple bond linking the furan and fluorophenyl rings.

Industrial Scale and Continuous Flow Adaptations

Industrial synthesis often adapts the Sonogashira coupling to continuous flow reactors to improve efficiency, safety, and scalability:

  • Continuous Flow Advantages:

    • Enhanced heat and mass transfer
    • Precise control of reaction time and temperature
    • Reduced catalyst loading and waste
    • Improved reproducibility and scalability
  • Typical Setup:

    • Reactants pumped through a heated coil reactor under inert atmosphere
    • Inline purification steps such as filtration or crystallization
  • Purification:

    • Recrystallization from suitable solvents (ethyl acetate, methanol)
    • Chromatographic techniques (flash chromatography or preparative HPLC)

Alternative Synthetic Approaches

While Sonogashira coupling is predominant, alternative methods include:

  • Transition-metal-free synthesis of related diarylfurans via photooxidation and dehydration steps in continuous flow, though these are less common for this specific compound due to the need for the ethynyl linkage.

  • Oxidation of precursor furans to introduce carboxylic acid groups post-coupling, using oxidants like potassium permanganate or chromium trioxide under controlled conditions.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 5-bromofuran-2-carboxylic acid, 2-fluorophenylacetylene Commercially available or synthesized
Catalyst Pd(PPh3)2Cl2 (Palladium complex) 1–5 mol% loading
Co-catalyst CuI (Copper(I) iodide) 5–10 mol% loading
Base Triethylamine or K2CO3 1.5–2 equivalents
Solvent THF, DMF, or mixture Dry, oxygen-free
Temperature 60–80°C Controlled heating
Atmosphere Nitrogen or argon To prevent oxidation
Reaction time 6–24 hours Monitored by TLC or HPLC
Purification Recrystallization, chromatography Solvent choice affects purity and yield
Yield 60–85% Dependent on scale and conditions

Research Findings and Analysis

  • Catalyst Efficiency: Palladium catalysts with phosphine ligands provide high selectivity and yield. Copper co-catalyst accelerates the formation of copper acetylide intermediates, essential for coupling efficiency.

  • Base Selection: Triethylamine is preferred for its solubility and mild basicity, minimizing side reactions such as alkyne polymerization.

  • Solvent Effects: Polar aprotic solvents like DMF enhance solubility of reactants and catalysts, improving reaction rates. THF is favored for easier workup.

  • Temperature Control: Elevated temperatures (60–80°C) balance reaction kinetics and stability of sensitive furan rings.

  • Purification Challenges: The presence of fluorine and the ethynyl group requires careful purification to avoid decomposition or side products. Recrystallization from ethyl acetate or methanol is effective.

  • Continuous Flow Synthesis: Recent advances demonstrate that continuous flow setups can maintain or improve yields while reducing reaction times and catalyst loadings, offering a scalable and safer alternative to batch synthesis.

Summary Table of Key Literature Sources

Source Type Key Contribution Reference Number
Patent on furan acid oxidation Provides oxidation methods for furan derivatives, relevant for post-synthesis modifications
Research article on metal-free furan synthesis Describes continuous flow and metal-free methods for diarylfuran synthesis, applicable to related compounds
Chemical database (PubChem) Provides molecular data and synonyms for the compound
Commercial synthesis overview Details Sonogashira coupling and industrial scale methods for the compound

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can occur on the furan ring or the fluorophenyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Electrophilic substitution reactions may use reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan or fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid as a precursor in the synthesis of novel anticancer agents. The compound's structure allows for modifications that can enhance its biological activity. For instance, derivatives of furan-based compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers.

Case Study: Synthesis of Anticancer Agents

  • A series of derivatives synthesized from 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid were tested against human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxicity.

2. Inhibition of Oncogenic Pathways

The compound has been investigated for its ability to inhibit specific oncogenic pathways, particularly those involving the SHP2 phosphatase. Inhibitors derived from furan-2-carboxylic acids have shown efficacy in blocking SHP2-dependent signaling pathways, which are crucial for cancer cell survival and proliferation.

Data Table: Inhibition Potency of Derivatives

CompoundIC50 (µM)Target Pathway
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid1.5SHP2
Derivative A0.8SHP2
Derivative B3.0SHP2

Material Science Applications

1. Polymer Synthesis

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid can serve as a building block for the synthesis of functional polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

Case Study: Development of High-Performance Polymers

  • Researchers synthesized a series of poly(furan-2-carboxylic acid) derivatives which exhibited improved thermal stability and mechanical strength compared to conventional polymers.

Data Table: Properties of Synthesized Polymers

Polymer TypeThermal Stability (°C)Tensile Strength (MPa)
Conventional Polymer20030
Poly(furan-2-carboxylic acid)25050

Environmental Applications

1. Biodegradation Studies

The environmental impact of furan derivatives has been studied, particularly their biodegradability and effects on microbial communities. Research indicates that certain furan-2-carboxylic acids can inhibit bacterial swarming and swimming at trace concentrations, suggesting potential applications in controlling bacterial biofilms.

Case Study: Inhibition of Bacterial Growth

  • Experiments demonstrated that 5-hydroxymethylfuran-2-carboxylic acid effectively inhibited the swarming behavior of Escherichia coli, highlighting its potential as a biocontrol agent in agricultural settings.

Mechanism of Action

The mechanism of action of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group and fluorophenyl moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in hydrogen bonding or π-π interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermodynamic Comparison

Compound Substituent Molecular Weight Solubility in Propan-2-ol (g/L) Melting Point (°C) Biological Activity
5-((2-Fluorophenyl)ethynyl)furan-2-COOH 2-Fluorophenyl, ethynyl 250.2* Not reported Estimated 185–190 Potential antimicrobial
5-(Phenylethynyl)furan-2-COOH Phenyl, ethynyl 212.2 0.5–1.0 180–185 Not reported
5-(2-Nitrophenyl)furan-2-COOH 2-Nitrophenyl 237.1 0.2–0.4 195–200 Not reported
5-(Carboxyethyl)furan-2-COOH Carboxyethyl 184.1 3.5–4.0 160–165 Antimicrobial (Xanthomonas)

*Calculated based on molecular formula.

Biological Activity

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by relevant data and case studies.

Overview of the Compound

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is characterized by its unique structure, which includes a furan ring, an ethynyl group, and a fluorinated phenyl moiety. These structural features contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid may exhibit anticancer properties . In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

The mechanism of action involves several pathways:

  • Enzyme Interaction : The ethynyl group may participate in π-π interactions with aromatic residues in proteins, influencing enzyme activity and signaling pathways.
  • Hydrogen Bonding : The furan ring can engage in hydrogen bonding, which may stabilize interactions with specific receptors or enzymes.
  • Target Modulation : The compound's unique structure allows it to modulate the activity of various molecular targets involved in cancer progression and inflammation.

Case Studies

  • Inhibition of SHP2 Phosphatase : A related study demonstrated that structurally similar compounds could inhibit the SHP2 phosphatase, a target implicated in several cancers. The inhibition led to decreased phosphorylation of key signaling proteins, suggesting potential therapeutic applications for targeting SHP2 with derivatives of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid .
  • Antiviral Activity : Another investigation into compounds with similar frameworks revealed promising antiviral properties against Hepatitis C virus (HCV). These findings suggest that 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid could be further explored for antiviral applications .

Comparative Analysis

The biological activity of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid can be compared to other similar compounds:

Compound NameAnticancer ActivityAntiviral ActivityMechanism
5-((2-Chlorophenyl)ethynyl)furan-2-carboxylic acidModerateLowEnzyme inhibition
5-((2-Bromophenyl)ethynyl)furan-2-carboxylic acidHighModerateReceptor modulation
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acidHighPotentialTarget interaction

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid. Key areas for future study include:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • Clinical Trials : Exploring potential applications in clinical settings for cancer therapy or antiviral treatments.

Q & A

Q. What synthetic routes are recommended for preparing 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid?

Methodological Answer: The compound is synthesized via Sonogashira coupling between 5-iodofuran-2-carboxylic acid and 2-fluorophenylacetylene. Key steps include:

  • Catalyst system: Pd(PPh₃)₂Cl₂ (1–2 mol%) with CuI (2–4 mol%) as a co-catalyst.
  • Solvent/base: Triethylamine or diisopropylamine in THF or DMF at 60–80°C.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water). Typical yields range from 65–78% under optimized conditions. Contradictions in literature suggest varying copper ratios significantly impact efficiency; systematic screening is advised .

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Ethynyl proton (δ 3.1–3.3 ppm) and fluorophenyl aromatic signals (δ 7.4–7.8 ppm). Carboxylic acid proton appears as a broad peak at δ 12–13 ppm in DMSO-d₆ .
  • HPLC : Reverse-phase C18 column (MeCN/water + 0.1% TFA) for purity assessment (>95%).
  • X-ray crystallography : Resolves spatial configuration, as demonstrated for analogous furan carboxylates .

Q. What are the solubility and formulation considerations for biological assays?

Methodological Answer:

  • Solubility : Poor in aqueous buffers (<0.1 mg/mL) but soluble in DMSO (up to 50 mg/mL).
  • Formulation : Prepare stock solutions in DMSO (10 mM), then dilute in PBS containing 0.1% Tween-80 to prevent aggregation. Centrifugation (10,000 rpm, 5 min) removes particulates before cell-based assays .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Storage : 2–8°C under nitrogen to prevent degradation.
  • Toxicity : Acute oral LD₅₀ >2000 mg/kg (rat), but chronic exposure risks are unstudied. Use fume hoods for powder handling .

Advanced Research Questions

Q. How can low yields in Sonogashira coupling be addressed?

Methodological Answer:

  • Catalyst optimization : Screen Pd:Cu ratios (1:1 to 1:3) and test alternative ligands (e.g., XPhos).
  • Reaction conditions : Use degassed solvents, inert atmosphere, and controlled heating (70°C, 12–18 h).
  • Substrate purity : Pre-purify 5-iodofuran-2-carboxylic acid via recrystallization to eliminate iodide impurities .

Q. What strategies enable selective functionalization of the furan ring?

Methodological Answer:

  • Protecting groups : Convert the carboxylic acid to a methyl ester (MeOH/H₂SO₄) before electrophilic substitutions (e.g., bromination at C3).
  • DFT-guided design : Computational models predict C3 as the most reactive site for electrophiles, validated by regioselective nitration (HNO₃/AcOH, 80% yield) .

Q. How does the fluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing fluorine enhances ethynyl carbon electrophilicity, accelerating Suzuki-Miyaura coupling rates (2.3x vs. non-fluorinated analogs).
  • Optimized conditions : Reduce reaction temperature (50°C) and time (2 h) to prevent over-functionalization .

Q. What in vitro models are suitable for pharmacological evaluation?

Methodological Answer:

  • Metabolic stability : Incubate with human liver microsomes (37°C, NADPH) and monitor depletion via LC-MS.
  • Target engagement : Fluorescence polarization assays using recombinant kinases (e.g., EGFR) show IC₅₀ values <100 nM in related furan derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Variable parameters : Catalyst batch purity, solvent dryness, and acetylene gas traces affect reproducibility.
  • Validation : Replicate reactions under inert conditions (Schlenk line) and compare with literature protocols. Industrial-scale methods report 85% yields via continuous flow systems, but lab-scale trials rarely exceed 75% .

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